molecular formula C8H10N2O B160978 4-amino-N-methylbenzamide CAS No. 6274-22-2

4-amino-N-methylbenzamide

Cat. No.: B160978
CAS No.: 6274-22-2
M. Wt: 150.18 g/mol
InChI Key: XAGFYNSCWICYPA-UHFFFAOYSA-N
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Description

4-Amino-N-methylbenzamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and the benzene ring is substituted with an amino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-methylbenzamide typically involves the reduction of N-methyl-4-nitrobenzamide. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-methylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group in N-methyl-4-nitrobenzamide is reduced to an amino group to form this compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Common Reagents and Conditions:

    Reduction: Zinc powder and ammonium chloride in a mixture of water and methanol.

    Substitution: Various nucleophiles under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Reduction: this compound.

    Substitution: Substituted benzamides depending on the nucleophile used.

    Oxidation: Corresponding oxidation products such as nitroso or nitro derivatives.

Scientific Research Applications

4-Amino-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

    4-Aminobenzamide: Similar structure but lacks the methyl group on the amide nitrogen.

    N-Methylbenzamide: Similar structure but lacks the amino group on the benzene ring.

    4-Nitro-N-methylbenzamide: Precursor in the synthesis of 4-amino-N-methylbenzamide, with a nitro group instead of an amino group.

Uniqueness: this compound is unique due to the presence of both an amino group and a methyl-substituted amide group, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-amino-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGFYNSCWICYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284370
Record name 4-amino-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6274-22-2
Record name 6274-22-2
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Record name 4-amino-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-N-methylbenzamide
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Synthesis routes and methods

Procedure details

Ammonium chloride (29.6 g, 55.4 mmol) in water (200 mL) and methanol (200 mL) was added to a solution of N-methyl-4-nitro-benzamide (10 g, 55.4 mmol) in THF (160 mL). Zinc powder (29 g, 44.4 mmol) was added portion wise and the mixture stirred for 15 minutes. The reaction mixture was filtered over celite, the filtrate was then concentrated and extracted with ethyl acetate. The organics were washed with brine solution, dried over Na2SO4 and concentrated to afford 7.2 g (86%) of 4-amino-N-methyl-benzamide. 1H NMR: (DMSO-d6): δ 7.9 (s, 1H), 7.6 (d, 2H), 6.5 (d, 2H), 5.6 (s, 2H), 2.7 (s, 3H).
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
29 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the solid-state reaction in synthesizing N-methyl-4-(4-nitrobenzylidene amino)benzamide from 4-amino-N-methylbenzamide?

A1: The solid-state reaction offers a more environmentally friendly and efficient method for synthesizing the Schiff base N-methyl-4-(4-nitrobenzylidene amino)benzamide. [] This approach eliminates the need for solvents, reduces waste, and often results in higher yields compared to traditional solution-based methods. [] The reaction occurs by grinding this compound and 4-nitrobenzaldehyde together at room temperature, leading to the formation of the desired Schiff base. []

Q2: How does the structure of this compound contribute to the properties of the resulting polyimide aerogels?

A2: When this compound reacts with 3,3',4,4'-biphenyltetracarboxylic dianhydride, it forms the basis of a polyimide network. [] The presence of the amide group (-CONH-) in this compound introduces intermolecular hydrogen bonding within the polyimide structure. [] This hydrogen bonding enhances the mechanical strength and thermal stability of the resulting aerogels. [] Additionally, the aromatic rings within the structure contribute to the aerogels' high surface area and porosity. []

Q3: What analytical techniques are typically employed to characterize the structure and properties of compounds derived from this compound?

A3: Several techniques are crucial for characterizing these compounds. Elemental analysis helps verify the elemental composition and confirm successful synthesis. [] H¹ NMR spectroscopy provides detailed information about the hydrogen atoms' environment within the molecule, further validating the structure. [] Differential scanning calorimetry (DSC) helps study the compound's thermal behavior, such as melting point and phase transitions. [] For materials like aerogels, additional techniques like nitrogen adsorption-desorption isotherms are employed to analyze surface area and pore size distribution. []

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